2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid
Description
Chemical Structure and Properties 2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid (CAS: 89336-46-9) is a thiazole-containing carboxylic acid derivative with the molecular formula C₁₀H₁₄N₂O₄S and a molecular weight of 258.29 g/mol . Its structure features a tert-butoxycarbonyl (Boc)-protected amino group attached to the thiazole ring, which serves as a critical protecting group for amines in synthetic chemistry. The Boc group enhances stability during reactions and facilitates purification . The compound’s carboxylic acid moiety contributes to polarity, enabling hydrogen bonding and solubility in polar solvents .
Synthesis and Characterization
The compound is synthesized via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole), as evidenced by related thiazole derivatives in the literature . Characterization is performed via IR spectroscopy, NMR, mass spectrometry, and elemental analysis, ensuring structural fidelity .
Applications
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in β-lactam antibiotics (e.g., cephalosporins) and peptide-based therapeutics . Its Boc group allows selective deprotection under acidic conditions, making it versatile in multi-step syntheses .
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-8-13-7(6-18-8)4-9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKKRZPPOYGDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl (Boc)-protected amines with thiazole derivatives. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid exerts its effects is largely dependent on its interaction with biological molecules. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The Boc-protected amine group can also participate in hydrogen bonding and other interactions that stabilize the compound within a biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical and Reactivity Comparisons
Solubility and Polarity :
- The target compound’s carboxylic acid group increases aqueous solubility compared to ester derivatives (e.g., ethyl/methyl esters in ). However, the Boc group adds steric bulk, reducing solubility relative to analogs with smaller substituents like free amines .
- The trifluoromethylphenyl analog exhibits enhanced lipophilicity due to its electron-withdrawing CF₃ group, favoring membrane penetration in biological systems.
Stability and Reactivity: Boc protection in the target compound prevents unwanted side reactions (e.g., oxidation or acylation) during synthesis, unlike free-amine analogs (e.g., 64987-16-2 ), which require careful handling . Methoxyimino-containing compounds (e.g., 64485-88-7 ) are prone to geometric isomerism (Z/E), affecting their biological activity and synthetic utility .
Biological Activity: The Boc group in the target compound is inert in most biological systems until deprotected, making it ideal for prodrug strategies .
Biological Activity
The compound 2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid is a complex organic molecule featuring a thiazole ring, an amino group, and an acetic acid moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group suggests its potential utility in peptide synthesis, particularly in the development of bioactive compounds. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Thiazole Ring : Known for its role in various biological processes, including enzyme inhibition and receptor modulation.
- Amino Group : Essential for biological activity, particularly in binding interactions.
- Acetic Acid Moiety : Contributes to the compound's solubility and reactivity.
Biological Activity Overview
The biological activity of this compound is influenced by its structural components. The thiazole moiety is particularly noteworthy due to its presence in several FDA-approved drugs and derivatives that exhibit significant biological activities, such as antimicrobial and antiviral properties .
The mechanism by which this compound exerts its biological effects often involves:
- Binding to Enzymes : Influencing enzymatic activity through competitive or non-competitive inhibition.
- Receptor Modulation : Interacting with specific receptors to alter physiological responses.
In Vitro Studies
Recent studies have demonstrated that derivatives of thiazole compounds exhibit a range of biological activities. For example, compounds similar to this compound have shown:
- Antiviral Activity : Some thiazole derivatives have been identified as neuraminidase inhibitors with IC50 values around 50 μM .
- Anti-inflammatory Effects : Certain thiazole-containing compounds have demonstrated the ability to suppress pro-inflammatory cytokine production in vitro .
Case Studies
- Antiviral Activity Against Tobacco Mosaic Virus (TMV) : Compounds structurally related to this compound showed protective activity against TMV with curative effects exceeding 56% at concentrations of 500 μg/mL .
- Inhibition of RNase H Activity : Some derivatives exhibited IC50 values in the low micromolar range against RNase H, indicating potential therapeutic applications in antiviral drug development .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the biological activity of thiazole derivatives:
| Compound Name | Structure Features | Similarity |
|---|---|---|
| 2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]propanoic acid | Propanoic acid moiety instead of acetic acid | 0.89 |
| 2-[2-(Ethoxycarbonyl)amino]thiazol-4-yl)acetic acid | Ethoxycarbonyl instead of tert-butoxycarbonyl | 0.86 |
| tert-Butyl (4-acetylthiazol-2-yl)carbamate | Acetyl group on thiazole | 0.89 |
This table illustrates how variations in the structure can affect biological activity, highlighting the importance of specific functional groups in modulating therapeutic efficacy.
Q & A
Q. What are the typical synthetic routes for preparing 2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting thiazole-3-thione derivatives with monochloroacetic acid in an equimolar alkali medium (e.g., NaOH) under reflux conditions. The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like triethylamine .
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiazole activation | Monochloroacetic acid, NaOH (alkali medium) | Thioether bond formation |
| Boc protection | Boc₂O, triethylamine, DCM | Amino group protection |
| Purification | Column chromatography (silica gel, EtOAc/hexane) | Isolation of pure product |
Q. How can HPLC-DAD be optimized for purity analysis of this compound?
Reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is recommended. Use a gradient of acetonitrile and 0.1% formic acid in water (20–80% acetonitrile over 20 min) at 1 mL/min flow rate. Detection at 254 nm ensures identification of the Boc-protected amino group and thiazole ring .
Q. Critical Parameters
- Column temperature : 25–30°C to prevent Boc group degradation.
- Sample preparation : Dissolve in methanol (0.1 mg/mL) and filter (0.22 µm PTFE).
- Validation : Linearity (R² > 0.99), LOD (0.01 µg/mL), LOQ (0.03 µg/mL).
Q. What storage conditions are required to maintain the compound’s stability?
Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). The Boc group is sensitive to moisture and acidic conditions; desiccants (e.g., silica gel) must be used. Avoid freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be improved during Boc protection of the thiazole intermediate?
Optimize stoichiometry (1:1.2 ratio of amine to Boc anhydride) and use anhydrous solvents (e.g., DCM or THF). Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency. Monitor via TLC (hexane:EtOAc 3:1, Rf ~0.5) to confirm completion .
Q. Troubleshooting Low Yields
- Moisture contamination : Use molecular sieves (3Å) in the reaction mixture.
- Side reactions : Pre-activate the amine with TEA before adding Boc anhydride.
Q. How should researchers address discrepancies in NMR data for this compound?
Unexpected peaks in ¹H NMR (e.g., δ 1.4 ppm for Boc methyl groups) may indicate incomplete Boc protection or hydrolysis. Confirm via DEPT-135 (quaternary carbons at δ 80–85 ppm for Boc carbonyl) and HSQC to correlate proton-carbon signals. Compare with literature data for analogous thiazole-Boc derivatives .
Q. What strategies are effective for assessing the compound’s biological activity in vitro?
Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example:
Q. How can researchers resolve solubility challenges in aqueous assays?
Use co-solvents like DMSO (≤1% v/v) or prepare sodium/potassium salts by treating the acid with NaOH/KOH in ethanol. For salt formation, confirm via FT-IR (loss of –COOH stretch at 1700 cm⁻¹ and appearance of carboxylate at 1550–1650 cm⁻¹) .
Q. What derivatization methods enable functionalization of the Boc-protected amino group?
The Boc group can be selectively deprotected with TFA/DCM (1:1 v/v) for 1–2 h, followed by coupling with acyl chlorides or sulfonyl chlorides. For example:
Q. How do steric effects influence the reactivity of the thiazole ring?
The Boc group creates steric hindrance, reducing nucleophilic substitution at C-2 of the thiazole. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts electron density distribution, guiding regioselective modifications. Experimental validation via X-ray crystallography is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
